BENZ(a)ANTHRACENE-7-METHANETHIOL

Description

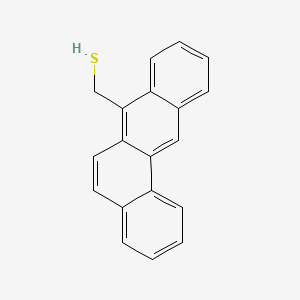

Benz(a)Anthracene-7-Methanethiol (CAS: 63018-59-7) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a methanethiol (-CH₂SH) group at the 7-position of the benz(a)anthracene core. Its molecular formula is C₁₉H₁₄S, with a molecular weight of 274.39 g/mol. This compound is primarily used in research settings and is classified as a questionable carcinogen due to experimental tumorigenic data . Upon thermal decomposition, it emits toxic sulfur oxides (SOₓ), necessitating stringent handling protocols . Unlike its parent compound, benz(a)anthracene, which lacks functional groups, the methanethiol substituent introduces unique reactivity and toxicity profiles.

Properties

CAS No. |

63018-59-7 |

|---|---|

Molecular Formula |

C19H14S |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

benzo[a]anthracen-7-ylmethanethiol |

InChI |

InChI=1S/C19H14S/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2 |

InChI Key |

RTKQFAVQPMAHIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Benz(a)Anthracene-7-Methanethiol and related PAHs:

Carcinogenicity and Toxicity

- This compound: Exhibits experimental tumorigenicity but lacks conclusive human data. Its decomposition product (SOₓ) poses additional inhalation hazards .

- 7,12-Dimethylbenz(a)anthracene: A potent carcinogen with well-documented tumorigenic effects in rodents. The dual methyl groups increase lipophilicity, facilitating bioaccumulation and metabolic conversion to reactive diol-epoxides .

- Benz(a)Anthracene: Classified as carcinogenic by the IARC.

Reactivity and Metabolic Pathways

- Thiol Group Influence : The methanethiol substituent in this compound introduces nucleophilic reactivity , enabling participation in redox reactions and conjugation with biomolecules. This contrasts with methyl or dimethyl analogues, which primarily undergo cytochrome P450-mediated oxidation to epoxides .

- For example, five-membered benzannulated heterocycles (FMBs) demonstrate superior thermodynamic hydride-donating capacity, suggesting sulfur’s role in modulating electron transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.